1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC15567132
Molecular Formula: C26H24N2O5S
Molecular Weight: 476.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N2O5S |
|---|---|
| Molecular Weight | 476.5 g/mol |
| IUPAC Name | 1-(3-methoxy-4-pentoxyphenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C26H24N2O5S/c1-3-4-7-13-32-19-11-10-16(15-20(19)31-2)22-21-23(29)17-8-5-6-9-18(17)33-24(21)25(30)28(22)26-27-12-14-34-26/h5-6,8-12,14-15,22H,3-4,7,13H2,1-2H3 |
| Standard InChI Key | ALLHOLWZNPNNLH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=CS4)OC5=CC=CC=C5C3=O)OC |
Introduction
1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound featuring a unique chromeno-pyrrole-thiazole scaffold. This compound is of significant interest in medicinal chemistry and materials science due to its potential biological activities and structural diversity. The molecular formula of this compound is often reported as C26H24N2O5S, although discrepancies exist, with some sources suggesting a formula of C31H30N2O7S, which may reflect variations in the compound's structure or synthesis conditions.
Synthesis and Chemical Reactions
The synthesis of 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial for maximizing yield and purity.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound may exhibit significant biological activities, including potential anti-cancer and anti-inflammatory properties. The mechanism of action is believed to involve modulation of specific molecular targets, such as enzymes or receptors within cellular pathways. Interaction studies are essential for understanding the compound's pharmacodynamics and pharmacokinetics.
| Potential Application | Description |
|---|---|
| Anti-cancer Properties | Preliminary studies indicate potential anti-cancer activity |
| Anti-inflammatory Properties | Shows promise as an anti-inflammatory agent |
| Medicinal Chemistry | Potential use in developing new therapeutic agents |
| Materials Science | Applications in materials science due to its unique structure |
Comparison with Analogous Compounds
Several compounds exhibit structural similarities to 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, differing primarily in their substituents and functional groups. These analogs include compounds like methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate and 7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl].
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Methyl 2-{1-[3-methoxy-4-(pentyloxy)phenyl]-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate | C29H28N2O7S | 548.6 g/mol | Contains a methyl ester group |
| 7-chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-[3-methoxy-4-(pentyloxy)phenyl] | C28H27ClN2O5S | 539.04 g/mol | Incorporates chlorine substituent |
| 2-methoxy-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide | C17H15N3O4S2 | 389.44 g/mol | Features a benzamide structure |
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